molecular formula C15H21NO4 B556346 AC-Tyr(tbu)-OH CAS No. 201292-99-1

AC-Tyr(tbu)-OH

Cat. No. B556346
M. Wt: 279.33 g/mol
InChI Key: JLNUTWJSFBIAAS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“AC-Tyr(tbu)-OH” is a chemical compound with the molecular formula C15H21NO4 . It has an average mass of 279.332 Da and a mono-isotopic mass of 279.147064 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The IUPAC name for “AC-Tyr(tbu)-OH” is (2S)-2-(acetylamino)-3-(4-tert-butoxyphenyl)propanoic acid . The InChI code is 1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

“AC-Tyr(tbu)-OH” is a solid substance that is white to off-white in color . It has a molecular weight of 279.34 . The boiling point is 493.3°C at 760 mmHg . It is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is room temperature, and it should be sealed in dry conditions .

Scientific Research Applications

  • UV–Vis Spectroscopy of Tyrosine Side-Groups in Protein Structure Studies

    • Application : This study discusses the application of several types of UV–Vis spectroscopy, such as normal, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy, of the side-chain of tyrosine residues in different molecular environments .
    • Methods : The study uses UV absorption to show that ribonuclease contains three (of six) abnormal tyrosyl residues that ionize only after denaturation at elevated pH .
    • Results : The study concluded that changes in the absorption spectrum of egg albumin with pH indicate that Tyr residues in the native protein are not free to ionize, due to restrictions imposed upon the protein configuration by its tertiary structure .
  • Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues

    • Application : This review offers a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .
    • Methods : Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .
    • Results : The interest in Tyr as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .
  • Peptide and Protein Selective Modification at Tyrosine Residues

    • Application : This review discusses the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins . It holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences .
    • Methods : Selective Tyr modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools .
    • Results : The interest in Tyr as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .
  • Quantification of a Peptide Standard Using the Intrinsic Fluorescence of Tyrosine

    • Application : This study describes an alternative approach involving HPLC with detection of intrinsic tyrosine fluorescence for absolute quantification of peptides .
    • Methods : The fluorescence properties of a 21-residue synthetic peptide corresponding to an S-carbamidomethylated tryptic fragment of human serum albumin were characterised, and a method involving quantification relative to a non-peptidic calibrant, N-acetyl-L-tyrosine ethyl ester, was established .
    • Results : The measurements obtained via the two methods were in good agreement .
  • Recent Developments in the Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues

    • Application : This review offers a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins . It holds significant relevance across various disciplines, including chemical, biological, medical, and material sciences .
    • Methods : Selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools .
    • Results : The interest in Tyr as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .
  • Quantification of a Peptide Standard Using the Intrinsic Fluorescence of Tyrosine

    • Application : This study describes an alternative approach involving HPLC with detection of intrinsic tyrosine fluorescence for absolute quantification of peptides .
    • Methods : The fluorescence properties of a 21-residue synthetic peptide corresponding to an S-carbamidomethylated tryptic fragment of human serum albumin were characterised, and a method involving quantification relative to a non-peptidic calibrant, N-acetyl-L-tyrosine ethyl ester, was established .
    • Results : The measurements obtained via the two methods were in good agreement .

Safety And Hazards

The safety information for “AC-Tyr(tbu)-OH” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and the GHS pictogram is GHS07 .

properties

IUPAC Name

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNUTWJSFBIAAS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Tyr(tbu)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ngambenjawong, M Sylvestre… - ACS Chemical …, 2018 - ACS Publications
Cell type-specific targeting ligands utilized in drug delivery applications typically recognize receptors that are overexpressed on the cells of interest. Nonetheless, these receptors may …
Number of citations: 8 pubs.acs.org

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